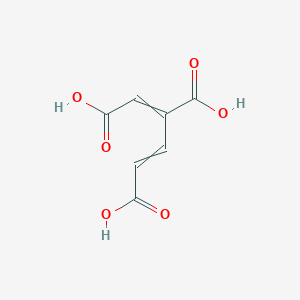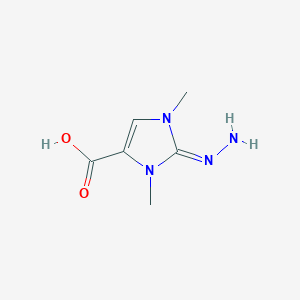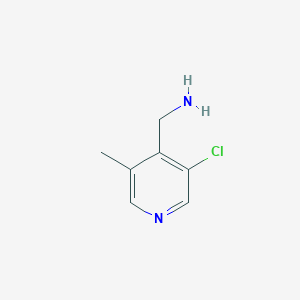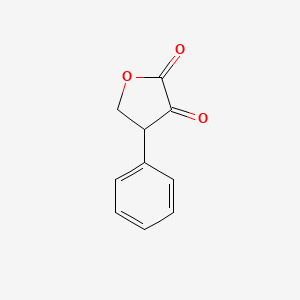
Buta-1,3-diene-1,2,4-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buta-1,3-diene-1,2,4-tricarboxylic acid is an organic compound with the molecular formula C7H6O6 It is a tricarboxylic acid derivative of butadiene, characterized by the presence of three carboxyl groups attached to a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Buta-1,3-diene-1,2,4-tricarboxylic acid can be synthesized through various synthetic routes. One common method involves the oxidation of butadiene derivatives. For example, the oxidation of butadiene with suitable oxidizing agents can yield the desired tricarboxylic acid. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective formation of the tricarboxylic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are designed to maximize yield and efficiency while minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the production rates and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Buta-1,3-diene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the tricarboxylic acid into corresponding alcohols or other reduced forms.
Substitution: The carboxyl groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Catalysts: Catalysts like palladium, nickel, and platinum are often employed to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher carboxylic acids, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Buta-1,3-diene-1,2,4-tricarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of buta-1,3-diene-1,2,4-tricarboxylic acid involves its interaction with various molecular targets. The conjugated diene system allows for electron delocalization, which can facilitate reactions with electrophiles and nucleophiles. The carboxyl groups can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1,2,4-tricarboxylic acid: Similar in structure but lacks the conjugated diene system.
Cis,cis-muconic acid: Another tricarboxylic acid with a different arrangement of carboxyl groups.
Uniqueness
Buta-1,3-diene-1,2,4-tricarboxylic acid is unique due to its conjugated diene system, which imparts distinct chemical properties and reactivity. This feature differentiates it from other tricarboxylic acids and makes it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
109467-28-9 |
|---|---|
Molekularformel |
C7H6O6 |
Molekulargewicht |
186.12 g/mol |
IUPAC-Name |
buta-1,3-diene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H6O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1-3H,(H,8,9)(H,10,11)(H,12,13) |
InChI-Schlüssel |
KJOVGYUGXHIVAY-UHFFFAOYSA-N |
Kanonische SMILES |
C(=CC(=O)O)C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)


![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)

![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)
![2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid](/img/structure/B12827715.png)



![[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B12827749.png)


![Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-](/img/structure/B12827760.png)
